4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is a derivative of pyridopyrimidine, a heterocyclic compound that has shown therapeutic interest .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings .Chemical Reactions Analysis
The aromaticity of the thiazole ring allows for many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.38 . Its IUPAC name is 4-(4-methyl-2-(p-tolyl)-1H-1λ3-thiazol-5-yl)pyrimidin-2-amine . It is stored at temperatures between 28°C .Scientific Research Applications
Potential as Inhibitors
A study detailed the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, optimized to produce potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), specifically targeting the KDM4 and KDM5 subfamilies. These derivatives demonstrate selectivity, cellular permeability, and inhibition of demethylation in cell-based assays, highlighting their therapeutic potential in epigenetic regulation (Bavetsias et al., 2016).
Antifungal and Antibacterial Activities
Another study synthesized 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, investigating their antifungal effects against Aspergillus terreus and Aspergillus niger. These compounds displayed significant antifungal activity, suggesting their potential development as antifungal agents (Jafar et al., 2017).
Synthesis of Heterocyclic Systems
Research on the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation demonstrated their insecticidal and antibacterial potential. These compounds were evaluated against Pseudococcidae insects and selected microorganisms, showing promising biological activity and highlighting their potential in the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Future Directions
Properties
IUPAC Name |
4-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-3-5-11(6-4-9)14-18-10(2)13(20-14)12-7-8-17-15(16)19-12/h3-8H,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAGQPJOLJCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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